molecular formula C27H30F3N5O2 B6462553 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate CAS No. 2549027-83-8

2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate

Cat. No.: B6462553
CAS No.: 2549027-83-8
M. Wt: 513.6 g/mol
InChI Key: AOWYUQFASIPFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a quinoline core substituted at the 8-position with an acetate ester and a piperidine-piperazine hybrid side chain. The molecule’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiproliferative agent, given the prevalence of quinoline derivatives in such roles .

Properties

IUPAC Name

[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N5O2/c1-19(36)37-24-4-2-3-20-5-7-22(32-26(20)24)18-33-11-9-23(10-12-33)34-13-15-35(16-14-34)25-8-6-21(17-31-25)27(28,29)30/h2-8,17,23H,9-16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWYUQFASIPFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate represents a class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Quinoline moiety : Known for its diverse biological activities.
  • Piperazine and piperidine rings : These structures often contribute to the modulation of neurotransmitter systems.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound was shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial viability. This inhibition leads to reduced bacterial growth without significant cytotoxicity to human cells .

2. Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. For example, derivatives containing similar piperazine and quinoline structures demonstrated effective inhibition against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

3. Neurotransmitter Modulation

Compounds with similar piperazine frameworks have been studied for their interactions with serotonin receptors. A notable study found that certain derivatives exhibited binding affinity towards the 5-HT7 receptor, suggesting potential applications in treating mood disorders . The modulation of neurotransmitter systems indicates a broader pharmacological profile that may include anxiolytic or antidepressant effects.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The inhibition of PPTases disrupts essential metabolic pathways in bacteria, leading to cell death.
  • Receptor Binding : By interacting with serotonin receptors, the compound may alter neurotransmitter release and receptor signaling pathways, influencing mood and behavior.

Case Studies

StudyFindings
Study on PPTase InhibitionDemonstrated submicromolar inhibition of bacterial growth without cytotoxicity to human cells .
Antitumor Activity AssessmentShowed significant IC50 values against HCT116 and T47D cell lines, indicating potential as an anticancer agent .
Neurotransmitter InteractionIdentified binding affinity towards 5-HT7 receptors, suggesting potential therapeutic applications in mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s closest analogs include benzofuran- and benzimidazole-containing derivatives. A comparative analysis is outlined below:

Feature Target Compound Benzofuran Derivatives (e.g., 8a) Benzimidazole Derivatives
Core Structure Quinoline with acetate ester Benzofuran linked to quinolin-8-ol Benzimidazole fused to quinoline
Key Substituents Trifluoromethylpyridine, piperazine-piperidine chain Ethylphenyl, piperazine-piperidine chain 3-Methyl-oxetane, tert-butyl carbamate
Molecular Weight ~600 g/mol (estimated) ~500–550 g/mol (reported for 8a) ~540 g/mol (reported in Example 6)
Pharmacological Target Hypothesized: Kinase inhibition (e.g., PI3K/mTOR) Anticancer (via benzofuran-mediated intercalation) Antiproliferative (oxetane enhances solubility/bioavailability)

Functional Advantages

  • The trifluoromethylpyridine group in the target compound may enhance binding affinity to hydrophobic kinase pockets compared to the ethylphenyl group in benzofuran derivatives .
  • The acetate ester at the quinoline 8-position could improve solubility over the free hydroxyl group in benzofuran-based compounds , though hydrolysis in vivo may limit stability.

Preparation Methods

Synthesis of the Quinoline Core

The quinoline backbone is typically synthesized via the Skraup reaction or palladium-catalyzed cross-couplings. Modern approaches favor cross-coupling strategies due to their regioselectivity. For instance, General Procedure 3 from ACS Publications ( ) outlines a palladium-catalyzed coupling using chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) in 1,4-dioxane at 95°C. This method achieves yields >80% for analogous quinoline derivatives by enabling precise functionalization at the 8-position, critical for subsequent acetylation .

Construction of the Piperidine-Piperazine Framework

The piperidine and piperazine rings are assembled through nucleophilic substitutions or reductive amination. A representative protocol from Ambeed ( ) involves reacting 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with a brominated piperidine derivative under basic conditions:

Example Reaction Conditions

ReagentSolventTemperatureTimeYield
K₂CO₃EtOH78°C8 h75%
Na₂CO₃ButanolReflux3 h68%

This step forms the 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine intermediate, with potassium carbonate in ethanol proving superior for minimizing side reactions .

Methylene Linker Installation

The methylene bridge between quinoline and piperidine is formed via Mannich reaction or alkylation. A highlighted method uses formaldehyde and piperidine in acetic acid, yielding the methylene-linked intermediate at 60°C (12 h, 82% yield). Alternative conditions from utilize benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane with triethylamine, achieving 70% yield for related structures .

Final Acetylation Step

The 8-hydroxyquinoline intermediate undergoes acetylation using acetic anhydride in pyridine (room temperature, 4 h, 95% yield). Catalytic DMAP accelerates the reaction, ensuring complete conversion without side products .

Industrial-Scale Optimization

Large-scale production employs continuous flow chemistry to enhance efficiency. For example, coupling reactions in microreactors reduce reaction times from hours to minutes (e.g., 78°C → 120°C, 5 min residence time, 88% yield). Solvent recycling and automated purification (e.g., simulated moving bed chromatography) further improve sustainability .

Comparative Analysis of Synthetic Routes

StepMethod A (Yield)Method B (Yield)Advantages
Quinoline SynthesisSkraup (65%)Cross-Coupling (85%)Higher regioselectivity (Method B)
Piperazine FormationEtOH/K₂CO₃ (75%)Butanol/Na₂CO₃ (68%)Faster kinetics (Method A)
AcetylationPyridine (95%)DMAP (97%)Reduced toxicity (Method B)

Challenges and Mitigation Strategies

  • Low Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances intermediate solubility during coupling steps .

  • Byproduct Formation : Silica gel chromatography (hexane/EtOAc gradient) effectively isolates the target compound (>99% purity) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate, and how can multi-step reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a piperazine-substituted pyridine derivative with a quinoline core via reductive amination or nucleophilic substitution. Key steps include:

  • Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents to activate carboxylic acid intermediates for amide bond formation .
  • Purification : Normal-phase chromatography with gradients of dichloromethane/ethyl acetate/methanol resolves intermediates, while amine-functionalized columns (e.g., RediSep Rf Gold Amine) improve separation of polar byproducts .
  • Yield optimization : Microwave-assisted reactions (120°C, 250W) reduce reaction times and improve regioselectivity in heterocyclic coupling steps .

Q. How can analytical techniques like NMR and HPLC be standardized to characterize this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 400 MHz instruments with CDCl₃ or DMSO-d₆ as solvents. Key peaks include:
  • Aromatic protons in quinoline (δ 8.0–9.0 ppm) and pyridine (δ 7.0–8.0 ppm).
  • Trifluoromethyl groups show distinct 19F^{19}\text{F} NMR signals near δ -60 to -70 ppm .
  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Monitor at 254 nm for quinoline absorbance .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates during synthesis?

  • Methodological Answer :

  • Reaction path search : Quantum mechanical calculations (DFT or semi-empirical methods) model transition states for piperazine-quinoline coupling. Software like Gaussian or ORCA identifies energy barriers and optimal conditions .
  • Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, DCM) .

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Methodological Answer :

  • Target profiling : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for kinases (anticancer targets) vs. bacterial efflux pumps (antimicrobial targets) .
  • Dose-response studies : Compare IC₅₀ values across cell lines (e.g., K562 leukemia vs. E. coli models) to identify mechanism-specific thresholds .

Q. What experimental designs are recommended to evaluate its interaction with P-glycoprotein (P-gp) and potential as a multidrug resistance (MDR) reversal agent?

  • Methodological Answer :

  • Intracellular accumulation assay : Treat Lucena 1 (P-gp overexpressing) and K562 cells with Rho123 or doxorubicin (5 µM). Measure fluorescence via flow cytometry; verapamil (10 µM) serves as a positive control .
  • ATPase activity : P-gp ATPase-Glo™ assays quantify ATP hydrolysis inhibition, indicating direct binding to P-gp transmembrane domains .

Q. How can the compound’s reactivity under physiological conditions (e.g., ester hydrolysis) be systematically studied?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acetate ester hydrolysis generates quinolin-8-ol derivatives .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated oxidation of the piperazine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.